2-Nitro-5-(propan-2-yloxy)benzoic acid
Overview
Description
2-Nitro-5-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is a nitrobenzoic acid derivative, characterized by the presence of a nitro group (-NO2) and a propan-2-yloxy group (-OCH(CH3)2) attached to a benzoic acid core . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(propan-2-yloxy)benzoic acid typically involves the nitration of 5-(propan-2-yloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 5-(propan-2-yloxy)benzoic acid in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain crude this compound.
- Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the nitro group.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar solvents like dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
Reduction: 2-Amino-5-(propan-2-yloxy)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Nitro-5-(propan-2-yloxy)benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of other organic compounds and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials for research and development.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(propan-2-yloxy)benzoic acid is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and receptors. The propan-2-yloxy group may also influence the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 5-Nitro-2-(propan-2-yloxy)benzoic acid
- 2-Nitro-5-thiocyanatobenzoic acid
Uniqueness
2-Nitro-5-(propan-2-yloxy)benzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-nitro-5-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNZLVZHPKIHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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